4-(2-(3,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
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Overview
Description
(4E)-4-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system and a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the condensation of 3,4-dichlorophenylhydrazine with a suitable thieno[2,3-b]thiopyran-1,1-dione precursor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol, methanol, or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMSO or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may impart desirable characteristics to polymers or other advanced materials.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The thieno[2,3-b]thiopyran ring system may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the thieno[2,3-b]thiopyran ring system.
4-Methoxyphenethylamine: Contains a phenyl ring with a methoxy group, differing significantly in structure and properties.
Uniqueness
(4E)-4-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its combination of a hydrazone moiety and a thieno[2,3-b]thiopyran ring system
Properties
Molecular Formula |
C13H10Cl2N2O2S2 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline |
InChI |
InChI=1S/C13H10Cl2N2O2S2/c14-10-2-1-8(7-11(10)15)16-17-12-3-5-20-13-9(12)4-6-21(13,18)19/h1-3,5,7,16H,4,6H2/b17-12+ |
InChI Key |
HCLZZJRWPWDBIY-SFQUDFHCSA-N |
Isomeric SMILES |
C1CS(=O)(=O)C2=C1/C(=N/NC3=CC(=C(C=C3)Cl)Cl)/C=CS2 |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(=NNC3=CC(=C(C=C3)Cl)Cl)C=CS2 |
Origin of Product |
United States |
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